N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide
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Overview
Description
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide is an organic compound characterized by the presence of fluorine, formyl, methoxy, and methanesulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the introduction of the methanesulfonamide group to a pre-functionalized aromatic ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluoro-3-methylphenyl)methanesulfonamide
- N-(2,4-difluoro-3-methoxyphenyl)methanesulfonamide
- N-(2,4-difluoro-3-formylphenyl)methanesulfonamide
Uniqueness
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and formyl groups, along with the methoxy and methanesulfonamide functionalities, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C9H9F2NO4S |
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Molecular Weight |
265.24 g/mol |
IUPAC Name |
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H9F2NO4S/c1-16-7-3-6(10)5(4-13)8(11)9(7)12-17(2,14)15/h3-4,12H,1-2H3 |
InChI Key |
XNUSVMQIHHCPOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C)F)C=O)F |
Origin of Product |
United States |
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